5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide
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Overview
Description
5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is an organic compound that features a thiophene ring, a sulfonamide group, and a chlorinated phenyl group
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit a range of biological activities, such as analgesic, antipyretic, and antirheumatic activities .
Mode of Action
It’s known that the interaction of a drug with its target can result in changes in the target’s function, which can lead to therapeutic effects .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways, leading to their diverse biological activities .
Pharmacokinetics
The pharmacokinetics of a drug can significantly influence its therapeutic efficacy .
Result of Action
The pharmacological screening of similar compounds has shown that many of these compounds have less toxicity and good anti-inflammatory activities .
Action Environment
Environmental factors can significantly impact the pharmacokinetics and pharmacodynamics of a drug .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide typically involves multiple steps:
Formation of the Isothiazolidine Ring: The isothiazolidine ring can be synthesized by reacting a suitable amine with sulfur dioxide and an oxidizing agent.
Chlorination: The phenyl ring is chlorinated using reagents such as thionyl chloride or sulfuryl chloride.
Coupling Reaction: The chlorinated phenyl is then coupled with thiophene-2-sulfonamide using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the sulfonamide group.
Reduction: Reduction reactions can target the nitro group if present or the sulfonamide group.
Substitution: The chlorine atom on the phenyl ring can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include amines or reduced sulfonamides.
Substitution: Products depend on the nucleophile used, such as substituted phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for more complex molecules. Its functional groups allow for further chemical modifications, making it useful in synthetic organic chemistry.
Biology
Biologically, 5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide has potential as an antimicrobial agent due to its sulfonamide group, which is known to inhibit bacterial growth.
Medicine
In medicine, this compound could be explored for its potential as an anti-inflammatory or anticancer agent. The presence of the sulfonamide group is significant, as many sulfonamide drugs are used to treat infections and other conditions.
Industry
Industrially, this compound could be used in the development of new materials with specific electronic or photonic properties due to the presence of the thiophene ring, which is known for its conductive properties.
Comparison with Similar Compounds
Similar Compounds
Sulfanilamide: A simpler sulfonamide with antimicrobial properties.
Thiophene-2-sulfonamide: Lacks the chlorinated phenyl group but shares the thiophene and sulfonamide moieties.
Chlorothiazide: Contains a chlorinated phenyl group and a sulfonamide, used as a diuretic.
Uniqueness
5-chloro-N-(4-(1,1-dioxidoisothiazolidin-2-yl)phenyl)thiophene-2-sulfonamide is unique due to the combination of its functional groups, which confer specific chemical reactivity and potential biological activity. The presence of the thiophene ring, sulfonamide group, and chlorinated phenyl group makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
5-chloro-N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]thiophene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClN2O4S3/c14-12-6-7-13(21-12)23(19,20)15-10-2-4-11(5-3-10)16-8-1-9-22(16,17)18/h2-7,15H,1,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFKXAXSSNGSZOE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=C(S3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClN2O4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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